molecular formula C34H40N6O5 B12368165 benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate

benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate

Cat. No.: B12368165
M. Wt: 612.7 g/mol
InChI Key: ZFSXWLNOYBFXAH-SVJZIOHQSA-N
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Description

Benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzimidazole ring, a pyridine ring, and a carbamate group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and pyridine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar benzimidazole structures.

    Pyridine derivatives: Compounds containing pyridine rings.

    Carbamate compounds: Molecules with carbamate functional groups.

Uniqueness

Benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate is unique due to its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C34H40N6O5

Molecular Weight

612.7 g/mol

IUPAC Name

benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate

InChI

InChI=1S/C34H40N6O5/c1-23(2)20-25-14-10-16-26-31(25)38-29(35-26)21-40-19-11-17-28(33(40)43)36-32(42)27(15-8-9-18-30(41)39(3)4)37-34(44)45-22-24-12-6-5-7-13-24/h5-7,9-14,16-19,23,27H,8,15,20-22H2,1-4H3,(H,35,38)(H,36,42)(H,37,44)/b18-9+/t27-/m0/s1

InChI Key

ZFSXWLNOYBFXAH-SVJZIOHQSA-N

Isomeric SMILES

CC(C)CC1=C2C(=CC=C1)NC(=N2)CN3C=CC=C(C3=O)NC(=O)[C@H](CC/C=C/C(=O)N(C)C)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C)CC1=C2C(=CC=C1)NC(=N2)CN3C=CC=C(C3=O)NC(=O)C(CCC=CC(=O)N(C)C)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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